

An In-depth Technical Guide to Trimethyl Orthovalerate

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Compound of Interest

Compound Name: Trimethyl orthovalerate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **trimethyl orthovalerate**, a versatile orthoester utilized as a key intermediate in various organic syntheses. This document collates its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.

Core Properties and Data

Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is a colorless liquid with the empirical formula $C_8H_{18}O_3$.^[1] It is recognized for its role as a precursor and building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.^[2]

Physicochemical Data Summary

The quantitative properties of **trimethyl orthovalerate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	162.23 g/mol	[1][3][4]
Molecular Formula	C8H18O3	[1][3][4]
CAS Number	13820-09-2	[1][4]
Density	0.941 g/mL at 25 °C	[1]
Boiling Point	164-166 °C	[1]
Flash Point	42 °C (107.6 °F) - closed cup	[1]
Refractive Index	n _{20/D} 1.410	[1]
Purity (typical)	≥97% (GC)	[1]
Appearance	Colorless liquid	[4]

Synthesis and Experimental Protocols

The primary route for synthesizing **trimethyl orthovalerate** is a variation of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[5][6] In this case, valeronitrile reacts with methanol in the presence of an acid catalyst.

Experimental Protocol: Pinner Synthesis of Trimethyl Orthovalerate

This protocol is adapted from a greener Pinner synthesis methodology for trimethyl orthoesters.[3][5]

Materials:

- Valeronitrile
- Methanol (anhydrous)
- Hydrogen chloride (gas)
- Ethyl acetate

- Sodium sulfate (anhydrous)
- Sodium bicarbonate (aqueous solution)

Equipment:

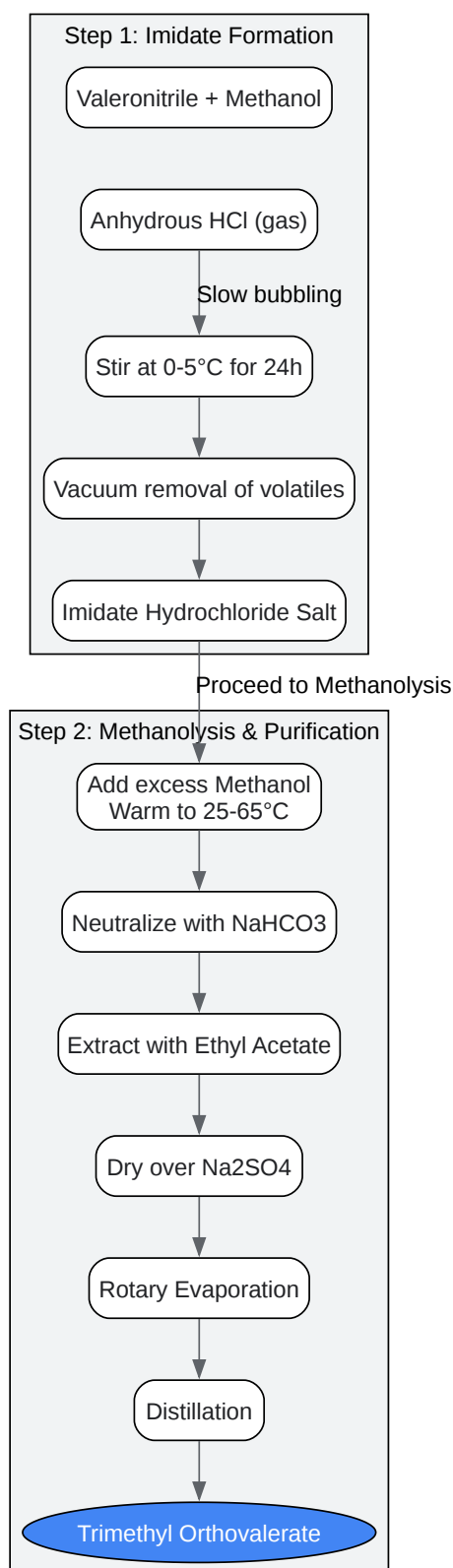
- Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and thermometer
- Ice bath
- Vacuum pump
- Rotary evaporator
- Distillation apparatus

Procedure:

- Imidate Hydrochloride Formation:
 - In a three-neck flask, combine valeronitrile and a moderate excess of methanol (e.g., 3 molar equivalents).
 - Cool the mixture to 0-5 °C using an ice bath.
 - Slowly bubble anhydrous hydrogen chloride gas through the stirred mixture. Monitor the temperature to ensure it remains below 5 °C. The introduction of HCl is typically carried out over several hours.
 - After the addition of HCl is complete, allow the mixture to stir at 5 °C for an additional 20-24 hours.
 - Remove the volatile components (excess methanol and HCl) under vacuum at a temperature kept below 10 °C. The resulting product is the imidate hydrochloride salt, which should appear as a white solid.[3]
- Methanolysis to Orthoester:

- To the crude imidate hydrochloride, add an excess of methanol.
- Warm the mixture to between 25-65 °C and stir. The methanolysis of the imidate salt will proceed to form **trimethyl orthovalerate**.[\[3\]](#)[\[5\]](#)
- Work-up and Purification:
 - After the reaction is complete (monitored by GC), cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous phase with ethyl acetate (2 x 20 mL).[\[3\]](#)
 - Combine the organic extracts and dry them over anhydrous sodium sulfate.[\[3\]](#)
 - Filter the drying agent and remove the solvent using a rotary evaporator.[\[3\]](#)
 - The crude product, a pale yellow liquid, is then purified by distillation to yield pure **trimethyl orthovalerate** (58% isolated yield reported in a similar synthesis).[\[3\]](#)

Synthesis Workflow Diagram



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Caption: Pinner synthesis workflow for **trimethyl orthovalerate**.

Analytical Protocols

Characterization and purity assessment of **trimethyl orthovalerate** are typically performed using standard analytical techniques.

Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of **trimethyl orthovalerate**.^[1] A GC-FID (Flame Ionization Detector) system is suitable for quantitative analysis.

Suggested GC-FID Protocol:

- Column: A non-polar or mid-polarity column, such as a PTA-5 (similar to a DB-5 or HP-5), is recommended.
- Injector Temperature: 180-200 °C
- Detector Temperature: 180-250 °C
- Oven Program: Start at an initial temperature of ~80 °C, hold for 1-2 minutes, then ramp up to a final temperature of ~200 °C at a rate of 10-20 °C/min.
- Carrier Gas: Helium or Hydrogen.
- Injection: A split injection is appropriate, with a split ratio around 100:1.
- Sample Preparation: Dilute the **trimethyl orthovalerate** sample in a suitable solvent like ethyl acetate. For quantitative analysis, an internal standard method can be employed.

Spectroscopic Characterization

Spectroscopic data is essential for structural confirmation.

- Nuclear Magnetic Resonance (NMR):
 - ¹H NMR: Will show characteristic peaks for the three equivalent methoxy groups and the aliphatic chain of the valerate moiety.

- ^{13}C NMR: Will show distinct signals for the quaternary orthoester carbon, the methoxy carbons, and the carbons of the pentyl group.
- Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight and provide a characteristic fragmentation pattern for the molecule.[1]
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-O stretching frequencies for the ether linkages and C-H stretching for the alkyl groups.[1]

Signaling Pathways

As a synthetic organic intermediate, **trimethyl orthovalerate** is not known to be involved in biological signaling pathways. Its utility lies in its chemical reactivity as a protecting group for carboxylic acids or as a precursor in the synthesis of other molecules, rather than in direct interaction with biological systems or signaling cascades. Its applications are primarily in the fields of organic synthesis, pharmaceuticals, and polymer chemistry as a building block.[2]

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